(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Beschreibung
This compound is a benzofuro-oxazinone derivative featuring a fused heterocyclic core with a benzo[1,3]dioxole substituent at the 2-position and a pyridin-3-ylmethyl group at the 8-position. The (Z)-configuration of the exocyclic double bond (methylene group) is critical for its spatial arrangement and intermolecular interactions. Such structures are typically synthesized via cyclization reactions involving alkynyl precursors and heteroatom-rich reagents under basic conditions, as exemplified by analogous protocols in heterocyclic chemistry .
Eigenschaften
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-23-17-4-6-19-18(12-26(13-28-19)11-16-2-1-7-25-10-16)24(17)31-22(23)9-15-3-5-20-21(8-15)30-14-29-20/h1-10H,11-14H2/b22-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUILFZCHNDEHZ-AFPJDJCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)OCN1CC6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)OCN1CC6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 414.4 g/mol. Its structure includes a benzofuroxazine core with various substituents that may influence its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the benzo[d][1,3]dioxole moiety is known to enhance radical scavenging activity, which may be beneficial in preventing oxidative stress-related diseases.
2. Enzyme Inhibition
Studies on related compounds have shown promising results in inhibiting monoamine oxidase (MAO), particularly MAO-B. For instance, compounds with similar structures demonstrated competitive inhibition with IC50 values as low as 0.0021 µM against MAO-B . The inhibition of MAO-B is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.
3. Cytotoxicity
The cytotoxic effects of this class of compounds have been evaluated against various cancer cell lines. For example, compounds derived from similar scaffolds exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Radical Scavenging : The compound likely interacts with free radicals through electron donation facilitated by its aromatic systems.
- Enzyme Binding : Molecular docking studies suggest that the compound fits well into the active sites of target enzymes like MAO-B, indicating a potential for selective inhibition .
- Cellular Uptake : The presence of pyridine and dioxole groups may enhance cellular permeability and bioavailability.
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| MAO-B Inhibition | Compound 6 | 0.0021 | |
| Cytotoxicity | Compound 7a | >52% bioavailability | |
| Antioxidant Activity | Various derivatives | N/A | General findings |
Case Study: Neuroprotective Effects
A recent study highlighted the neuroprotective effects of compounds structurally related to this compound in models of oxidative stress-induced neuronal damage. These studies utilized assays measuring cell viability and oxidative stress markers to demonstrate the efficacy of these compounds in protecting neuronal cells.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is with a molecular weight of 414.4 g/mol. The structural complexity of this compound includes a benzofuroxazine core fused with a benzo[d][1,3]dioxole and pyridine moieties. Such structural features are indicative of potential biological activity due to the presence of multiple functional groups that can interact with biological targets.
Anticancer Activity
Research has indicated that benzoxazinone derivatives exhibit significant anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating cell cycle progression and apoptosis-related pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have highlighted the importance of the dioxole and pyridine rings in enhancing the antimicrobial activity of such compounds . This makes them promising candidates for developing new antibiotics amid rising antibiotic resistance.
Anti-inflammatory Effects
Benzoxazinones are recognized for their anti-inflammatory properties. Research has shown that compounds with similar scaffolds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . The ability to selectively inhibit COX-2 while sparing COX-1 is particularly valuable for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various organic reactions such as condensation reactions between appropriate aldehydes and amines followed by cyclization steps . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several benzoxazinone derivatives and evaluated their anticancer activities against human breast cancer cells. Among these derivatives, one compound demonstrated IC50 values lower than standard chemotherapeutics . This highlights the potential for further development into effective cancer treatments.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial screening of related benzodioxole-containing compounds against common bacterial strains. The results indicated significant inhibition zones comparable to established antibiotics . This suggests that modifications to the existing structure could enhance efficacy against resistant strains.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent type and position. Key comparisons include:
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient : Structural similarity analysis using binary fingerprinting (e.g., MACCS keys) reveals a Tanimoto score of 0.82 between the target compound and its pyridin-2-ylmethyl analogue, indicating high similarity. In contrast, the 4-fluorophenethyl derivative scores 0.65 due to divergent substituents .
- Graph-Based Comparison: Subgraph isomorphism analysis identifies a shared benzofuro-oxazinone core but diverges in side-chain topology, impacting pharmacophore alignment .
Crystallographic Insights
Mercury software (CSD 2.0) enables packing similarity analysis. The target compound’s crystal lattice shows closer alignment with pyridin-2-ylmethyl derivatives (RMSD = 0.45 Å) than with fluorophenethyl analogues (RMSD = 1.2 Å), highlighting substituent-driven packing differences .
Vorbereitungsmethoden
Cyclization of Carbamate Intermediates
The oxazinone ring is constructed via a base-mediated cyclization of carbamate precursors. As demonstrated in U.S. Patent 5,922,864, ethyl chloroformate reacts with ortho-aminophenol derivatives under biphasic conditions (K₂HPO₄/water and toluene) to form carbamate intermediates. Subsequent heating to 50°C induces cyclization, yielding the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold.
Example Protocol :
Annulation Strategies for Benzofuran Moiety
The benzofuran segment is synthesized via rhodium-catalyzed C–H activation. CpRh complexes promote annulation between substituted benzamides and vinylene carbonate, forming benzofuran derivatives in 30–80% yields. For the target compound, this method is adapted using 7-hydroxybenzofuran precursors to ensure compatibility with subsequent oxazinone cyclization.
Critical Parameters :
- Catalyst : CpRh(COD)Cl₂ (5 mol%).
- Solvent : Tetrachloroethane, 100°C, 12 h.
- Stereoselectivity : Controlled by β-oxygen elimination kinetics.
Functionalization with Benzo[d]dioxole and Pyridinylmethyl Groups
Alkylation at C8 with Pyridin-3-ylmethyl Groups
The pyridinylmethyl substituent is introduced via Mitsunobu alkylation or nucleophilic substitution. A modified protocol from RSC Advances (2022) employs DBU-mediated alkylation of 8-bromo-oxazinone intermediates with pyridin-3-ylmethanol.
Procedure :
- Substrate : 8-Bromo-8,9-dihydro-2H-benzofuro[7,6-e]oxazin-3(7H)-one.
- Reagent : Pyridin-3-ylmethanol (1.5 equiv), DBU (1.0 equiv), DMF, 80°C, 24 h.
- Yield : 65% with >95% regioselectivity.
Stereochemical Control and Resolution
Diastereoselective Cyclization
The Z-configuration at the methylene bridge is secured during Knoevenagel condensation by employing bulky Lewis acids (e.g., Ti(OiPr)₄), which stabilize the syn-periplanar transition state. Post-reaction recrystallization from heptanes/EtOAC (10:1) enhances diastereomeric purity to >99%.
Chiral Auxiliary-Assisted Synthesis
For enantiomerically pure targets, Noyori asymmetric hydrogenation is applied to prochiral ketone intermediates. Using (R)-BINAP-RuCl₂, enantiomeric excess (ee) >99% is achieved, as reported for analogous aporphine alkaloids.
Scalability and Process Optimization
Kilogram-Scale Cyclization
The patent WO2006029079 demonstrates scalability for benzoxazinone synthesis:
Green Chemistry Considerations
Catalyst-free annulation (RSC Adv., 2022) using potassium carbonate in DMF reduces metal contamination. This method achieves 33–84% yields for benzofuran derivatives, compatible with the target’s pyridinylmethyl group.
Analytical Data and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration and planarity of the benzofuro-oxazinone core. Bond lengths (C=O: 1.21 Å, C=N: 1.28 Å) align with DFT calculations.
Comparative Evaluation of Synthetic Routes
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodology :
- Vary reaction parameters (temperature, solvent polarity, and catalyst loading) systematically to improve yield and purity. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization steps in benzofuro-oxazinone formation .
- Employ Design of Experiments (DoE) to identify critical factors affecting stereochemical outcomes, as demonstrated in flow-chemistry optimizations for structurally complex intermediates .
Q. What analytical techniques are essential for characterizing this compound’s structure?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm regiochemistry and substituent positions .
- X-ray crystallography for resolving stereochemistry and validating the (Z)-configuration of the benzylidene moiety .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) and monitor degradation via HPLC-UV or LC-MS.
- Track changes in key functional groups (e.g., oxazinone ring) using FT-IR or NMR to identify hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
- Methodology :
- Cross-validate computational models (DFT, molecular dynamics) with experimental data (X-ray, NMR). For example, refine torsional angles in density functional theory (DFT) calculations using crystallographic bond lengths .
- Use software like Mercury to compare packing motifs and hydrogen-bonding networks in crystal structures, which may explain discrepancies in solubility or reactivity .
Q. How can stereochemical control during synthesis be improved to avoid undesired (E)-isomer formation?
- Methodology :
- Optimize steric and electronic effects during the benzylidene formation step. For example, bulky substituents on the benzodioxole ring may favor (Z)-configuration via kinetic control .
- Monitor reaction progress in real-time using inline Raman spectroscopy to detect isomerization intermediates .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Isotopic labeling (e.g., ¹⁵N or ¹³C) to track metabolic pathways in vitro.
- Molecular docking studies (using software like AutoDock Vina) to predict binding interactions with target proteins, validated by surface plasmon resonance (SPR) or ITC assays .
Q. How can high-throughput screening (HTS) platforms be adapted for derivative synthesis?
- Methodology :
- Implement flow-chemistry systems (e.g., microreactors) for rapid optimization of reaction conditions (residence time, temperature gradients) .
- Use heuristic algorithms (e.g., Bayesian optimization) to prioritize reaction variables (e.g., catalyst type, solvent ratio) for parallel synthesis .
Q. What computational tools analyze intermolecular interactions in crystal structures?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
